molecular formula C14H20BNO4 B7957651 4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane

Cat. No.: B7957651
M. Wt: 277.13 g/mol
InChI Key: XOCJXCOSXZNNGL-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane: is a specialized organic compound with a complex molecular structure

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(3-methyl-2-nitrophenyl)methyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-10-7-6-8-11(12(10)16(17)18)9-15-19-13(2,3)14(4,5)20-15/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCJXCOSXZNNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a series of chemical reactions, typically involving the use of boronic acids and nitro compounds[_{{{CITATION{{{1{Synthesis, Crystal Structure, and DFT Study of N-[2-(4,4,5,5 ...](https://link.springer.com/article/10.1134/S1070363222010170). One common method is the Miyaura borylation reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst[{{{CITATION{{{_1{Synthesis, Crystal Structure, and DFT Study of N-2-(4,4,5,5 ....

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the nitro group to other functional groups.

  • Reduction: : Reduction of the nitro group to an amine.

  • Substitution: : Replacement of the nitro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso compounds, nitro acids.

  • Reduction: : Amines, hydrazines.

  • Substitution: : Aryl halides, alkyl halides.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : In the study of biological processes involving boronic acids.

  • Medicine: : Potential use in drug development and as a reagent in biochemical assays.

  • Industry: : In the production of materials and chemicals requiring boronic acid derivatives.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is useful in biological systems and chemical synthesis.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the nitro group and the tetramethylated borolane ring. Similar compounds include:

  • Boronic acids: : Commonly used in Suzuki coupling reactions.

  • Nitro compounds: : Used in various oxidation and reduction reactions.

  • Dioxaborolanes: : Employed in cross-coupling reactions.

These compounds share some similarities but differ in their functional groups and reactivity profiles.

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